molecular formula C26H23NO5 B11584725 2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

Cat. No.: B11584725
M. Wt: 429.5 g/mol
InChI Key: HMLJEKZEZBRMKC-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is an organic compound with a complex structure that includes a benzofuran ring, a methoxyphenoxy group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Methoxyphenoxy Group: This step involves the reaction of the benzofuran derivative with 2-methoxyphenol under suitable conditions to form the methoxyphenoxy group.

    Attachment of the Methylbenzoyl Group: The final step involves the acylation of the intermediate with 4-methylbenzoyl chloride in the presence of a base to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylbenzoyl)benzoic acid: Shares the methylbenzoyl group but lacks the benzofuran and methoxyphenoxy groups.

    2-methoxyphenyl isocyanate: Contains the methoxyphenoxy group but differs in the rest of the structure.

Uniqueness

2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is unique due to its combination of a benzofuran ring, methoxyphenoxy group, and methylbenzoyl group, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

InChI

InChI=1S/C26H23NO5/c1-16-12-14-18(15-13-16)24(28)25-23(19-8-4-5-9-20(19)32-25)27-26(29)17(2)31-22-11-7-6-10-21(22)30-3/h4-15,17H,1-3H3,(H,27,29)

InChI Key

HMLJEKZEZBRMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)OC4=CC=CC=C4OC

Origin of Product

United States

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